(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Scientific Research Applications
Green Organic Chemistry and Enantioselective Synthesis
The compound has been involved in studies focusing on green organic chemistry synthesis, particularly in the enantioselective ene-reduction of related compounds by marine and terrestrial fungi. For instance, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation and then reduced enantioselectively by fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This study highlighted the potential of using fungi for environmentally friendly and stereoselective chemical syntheses (Jimenez et al., 2019).
Molecular Structure Analysis
Studies have also focused on the molecular structure analysis of related compounds. For example, the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with a substituent structure similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, was analyzed. This analysis provided insights into the spatial arrangement of different rings in the compound, offering valuable information for understanding molecular interactions and reactivity (Richter et al., 2009).
Synthesis and Pharmacological Evaluation
There has been research on the synthesis and pharmacological evaluation of novel derivatives with structures related to this compound. These studies involve the synthesis of new chemical entities and their subsequent evaluation for potential pharmacological activities, such as antidepressant and antianxiety properties (Kumar et al., 2017).
Anticancer Activity
Compounds structurally similar to this compound have been synthesized and tested for anticancer activity. These studies are crucial in the search for new therapeutic agents against various cancer cell lines, contributing to the broader field of anticancer drug discovery (El Rayes et al., 2019).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(12-16-28-20-6-2-1-3-7-20)23-17-18-10-13-24(14-11-18)22(26)9-8-19-5-4-15-27-19/h1-9,15,18H,10-14,16-17H2,(H,23,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHXFPFOQLPNY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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